molecular formula C19H23ClN2O3 B580228 Labetalone hydrochloride CAS No. 96441-14-4

Labetalone hydrochloride

Cat. No.: B580228
CAS No.: 96441-14-4
M. Wt: 362.8 g/mol
InChI Key: DJHFVUYXWAEVRA-UHFFFAOYSA-N
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Scientific Research Applications

Labetalone hydrochloride has several scientific research applications:

Mechanism of Action

Mode of Action

Labetalone hydrochloride acts as an antagonist for both alpha-1 and beta adrenergic receptors . By blocking these receptors, it inhibits the binding of endogenous catecholamines, such as adrenaline, which are responsible for increasing heart rate and blood pressure . This results in a decrease in peripheral vascular resistance without significantly altering the heart rate .

Biochemical Pathways

The antagonistic action of this compound on adrenergic receptors leads to a decrease in blood pressure . This is achieved by reducing the force and rate of heart contractions and dilating the blood vessels, which in turn decreases vascular resistance .

Pharmacokinetics

This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration . It undergoes extensive first-pass metabolism in the liver and/or gastrointestinal mucosa, resulting in an absolute bioavailability of about 25% . The volume of distribution in hypertensive patients is between 188-747L with an average of 392L . The elimination half-life for oral administration is approximately 6 to 8 hours .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . This is beneficial in the management of conditions such as hypertension, angina, and sympathetic overactivity syndrome . It is also used to control blood pressure in severe hypertension .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability may increase in older patients or when taken with food .

Safety and Hazards

Labetalol hydrochloride may cause serious side effects, including a light-headed feeling, slow heart rate, weak pulse, fainting, slow breathing, shortness of breath, severe headache, blurred vision, and liver problems . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Labetalone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist at both alpha- and beta-adrenergic receptor sites. This dual antagonism helps in reducing blood pressure by decreasing vascular resistance and heart rate . The compound interacts with adrenergic receptors, which are G protein-coupled receptors involved in the sympathetic nervous system’s response to stress and other stimuli .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by blocking adrenergic receptors, leading to a decrease in intracellular cyclic AMP levels. This reduction in cyclic AMP affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to block both alpha- and beta-adrenergic receptors results in vasodilation and decreased heart rate, which are crucial for managing hypertension .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha- and beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in intracellular cyclic AMP levels, reducing the phosphorylation of downstream targets involved in vasoconstriction and cardiac contractility. Additionally, this compound’s alpha-adrenergic blocking activity contributes to vasodilation, further aiding in blood pressure reduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its antihypertensive effects over extended periods, although some degradation may occur, affecting its potency. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as vasodilation and heart rate reduction, remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, this compound can cause excessive hypotension and bradycardia. Studies in dogs have shown that the compound produces a dose-dependent reduction in blood pressure and myocardial contractility, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through glucuronidation. The compound undergoes N-dealkylation to form metabolites such as 3-amino-1-phenyl butane, which may be further metabolized to benzylacetone and 3-amino-(4-hydroxyphenyl)butane. These metabolites are then excreted in the urine and feces. The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution, indicating extensive tissue uptake. It is primarily transported in the bloodstream bound to plasma proteins. The distribution of this compound is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in tissues such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. The compound’s activity is influenced by its ability to bind to these receptors and inhibit their activation. Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of labetalone hydrochloride involves several steps:

    Reaction of 1-methyl-3-phenylpropylamine with 5-bromoacetyl-2-hydroxybenzamide: This reaction occurs in the presence of a solvent to yield 2-hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide.

    Reduction with sodium borohydride: The intermediate product is then reduced using sodium borohydride in the presence of a base and solvent to form 2-hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide.

    Hydrochloride addition: Water and toluene are added to the reaction mixture, followed by the addition of concentrated hydrochloric acid to obtain crude this compound.

    Recrystallization: The crude product is dissolved in methanol and recrystallized using isopropyl alcohol to achieve pure this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through recrystallization to remove impurities and achieve the desired quality .

Comparison with Similar Compounds

Labetalone hydrochloride is unique due to its dual action on both alpha and beta adrenergic receptors. Similar compounds include:

    Propranolol: A non-selective beta-blocker used to treat high blood pressure and anxiety.

    Atenolol: A selective beta-1 blocker used for hypertension and angina.

    Carvedilol: Another non-selective beta-blocker with additional alpha-blocking activity.

Compared to these compounds, this compound’s ability to block both alpha and beta receptors provides a broader range of therapeutic effects, particularly in managing hypertensive emergencies and pregnancy-induced hypertension .

Properties

IUPAC Name

2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHFVUYXWAEVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679731
Record name 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96441-14-4
Record name Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96441-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(((4-phenylbutan-2-yl)amino)acetyl)benzamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096441144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(3-carbamoyl-4-hydroxyphenyl)-2-oxoethyl]-N-(4-phenylbut-2-yl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.719
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Record name Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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